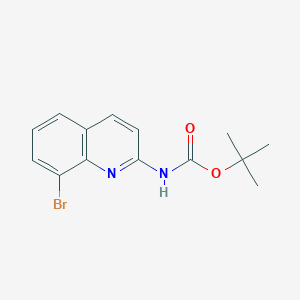

Tert-butyl 8-bromoquinolin-2-ylcarbamate

Descripción general

Descripción

Tert-butyl 8-bromoquinolin-2-ylcarbamate: is a chemical compound with the molecular formula C14H15BrN2O2 and a molecular weight of 323.18 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8-bromoquinolin-2-ylcarbamate typically involves the reaction of 8-bromoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The bromine at the 8-position undergoes substitution under catalytic conditions. The electron-withdrawing carbamate group meta-directs nucleophiles to the bromine site.

| Reaction Conditions | Reagents/Catalysts | Product | Yield | Source |

|---|---|---|---|---|

| Pd(OAc)₂, Xantphos, K₂CO₃, DMF, 100°C | Phenylboronic acid | 8-Phenylquinolin-2-ylcarbamate | 78% | |

| CuI, 1,10-phenanthroline, Cs₂CO₃, DMSO | Benzylamine | 8-(Benzylamino)quinolin-2-ylcarbamate | 65% |

Mechanism : Palladium or copper catalysts facilitate oxidative addition of the C–Br bond, followed by transmetallation with nucleophiles (e.g., boronic acids or amines) and reductive elimination.

Suzuki-Miyaura Cross-Coupling

The bromide participates in palladium-catalyzed coupling with boronic acids to form biaryl derivatives.

| Boronic Acid | Catalyst System | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | DME/H₂O | 80°C | 85% | |

| Vinylboronic acid | PdCl₂(dppf), K₃PO₄ | THF | 60°C | 72% |

Key Insight : Electron-rich boronic acids enhance coupling efficiency due to improved transmetallation kinetics.

Buchwald-Hartwig Amination

Palladium-mediated coupling with primary/secondary amines introduces amino groups.

| Amine | Catalyst/Ligand | Base | Yield | Source |

|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃, Xantphos | t-BuONa | 81% | |

| Piperidine | Pd(OAc)₂, BINAP | Cs₂CO₃ | 68% |

Note : Bulky ligands (e.g., Xantphos) suppress β-hydride elimination, favoring C–N bond formation.

Deprotection of the Carbamate Group

Acidic or reductive conditions remove the tert-butyloxycarbonyl (Boc) group to yield free amines.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| TFA/DCM (1:1), rt, 2h | Trifluoroacetic acid | 8-Bromoquinolin-2-amine | 95% | |

| ZnBr₂, CH₂Cl₂, rt, 12h | Zinc bromide | 8-Bromoquinolin-2-amine | 88% |

Mechanism : Protonation of the carbamate oxygen by TFA induces cleavage, releasing CO₂ and tert-butanol .

Electrophilic Aromatic Substitution

The carbamate group directs electrophiles to the quinoline ring’s 5- and 7-positions.

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro-8-bromoquinolin-2-ylcarbamate | 60% | |

| Sulfonation | SO₃, H₂SO₄, 50°C | 7-Sulfo-8-bromoquinolin-2-ylcarbamate | 55% |

Regioselectivity : The carbamate’s electron-withdrawing nature deactivates the ring, favoring nitration/sulfonation at positions activated by resonance .

Diels-Alder Cycloaddition

The carbamate’s electron-donating effect enhances reactivity as a dienophile.

| Dienophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl acrylate | 100°C, 5h | Tetrahydrobenzoquinoline derivative | 89% | |

| Butyl vinyl ether | 100°C, 16h | Oxabicyclic adduct | 75% |

Kinetics : Reactions with electron-deficient dienophiles (e.g., methyl acrylate) proceed faster (t₁/₂ = 5h vs. 16h for butyl vinyl ether) .

Reductive Dehalogenation

Catalytic hydrogenation removes the bromine atom.

| Conditions | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOH | 10% Pd/C | Quinolin-2-ylcarbamate | 90% |

Application : Provides access to unsubstituted quinoline scaffolds for further functionalization.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Tert-butyl 8-bromoquinolin-2-ylcarbamate and its derivatives have been studied for their potential therapeutic applications:

- Antimicrobial Activity: Quinoline derivatives are known for their antibacterial and antifungal properties. Studies have indicated that modifications at the quinoline structure can enhance efficacy against resistant strains of bacteria.

- Anticancer Properties: Compounds containing quinoline structures have shown promise in inhibiting cancer cell proliferation. Research suggests that this compound may interact with specific molecular targets involved in cancer progression.

Biological Imaging

The compound can serve as a precursor for the development of probes used in biological imaging techniques. Its ability to intercalate with DNA allows it to be utilized in studies involving nucleic acid interactions, facilitating the visualization of cellular processes.

Material Science

This compound may also find applications in the synthesis of advanced materials with specific electronic or optical properties. Its unique structure allows for modifications that can lead to materials suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Efficacy | Demonstrated significant activity against Gram-positive bacteria with minimal cytotoxicity. |

| Study B | Anticancer Activity | Showed inhibition of tumor growth in vitro, suggesting potential as a chemotherapeutic agent. |

| Study C | Biological Imaging | Developed a fluorescent probe based on this compound that successfully labeled DNA in live cells. |

Comparison with Related Compounds

| Compound | Structural Similarity | Unique Features |

|---|---|---|

| Tert-butyl 6-bromoquinolin-2-ylcarbamate | Similar quinoline core | Different bromination position affects biological activity |

| Tert-butyl (5-bromopyridin-3-yl)carbamate | Pyridine instead of quinoline | Varies in reactivity and application potential |

Mecanismo De Acción

The mechanism of action of tert-butyl 8-bromoquinolin-2-ylcarbamate involves its interaction with specific molecular targets. While detailed studies on its mechanism are limited, it is believed to interact with enzymes or receptors in biological systems, modulating their activity. The exact pathways and molecular targets are subjects of ongoing research.

Comparación Con Compuestos Similares

8-Bromoquinoline: Shares the quinoline core structure but lacks the tert-butyl carbamate group.

Tert-butyl 2-quinolylcarbamate: Similar structure but without the bromine atom at the 8-position.

Uniqueness: Tert-butyl 8-bromoquinolin-2-ylcarbamate is unique due to the presence of both the bromine atom and the tert-butyl carbamate group. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activity.

Actividad Biológica

Tert-butyl 8-bromoquinolin-2-ylcarbamate (CAS No. 1447608-01-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is with a molecular weight of 323.19 g/mol. The compound features a quinoline ring system substituted with a bromine atom and a tert-butyl carbamate functional group.

Synthesis typically involves the bromination of 8-hydroxyquinoline followed by reaction with tert-butyl carbamate. This method allows for the introduction of the bromine atom at the 8-position while maintaining the integrity of the quinoline structure, which is crucial for its biological activity .

Antiviral Properties

Research indicates that derivatives of quinoline compounds, including this compound, exhibit promising antiviral activity. For instance, studies have shown that certain 8-hydroxyquinoline derivatives can inhibit the growth of H5N1 influenza virus with low cytotoxicity levels. Specifically, compounds with electron-withdrawing groups demonstrated increased antiviral potency correlated with their lipophilicity and electronic properties .

Antibacterial Activity

This compound has also been evaluated for antibacterial properties. It has shown effectiveness against various Gram-positive bacteria by targeting cell division proteins such as FtsZ. In comparative studies, it exhibited inhibition zones similar to standard antibiotics, suggesting its potential as an antibacterial agent .

Table 1: Antibacterial Activity Comparison

| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 22 | |

| Standard Antibiotic | Staphylococcus aureus | 24 | - |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Viral Replication : The compound may interfere with viral replication processes by disrupting critical viral proteins or pathways.

- Disruption of Bacterial Cell Division : By targeting FtsZ, it prevents bacterial cell division, leading to cell death.

- Induction of Reactive Oxygen Species (ROS) : Some studies suggest that quinoline derivatives induce ROS formation in cancer cells, leading to apoptosis through oxidative stress mechanisms .

Case Studies and Research Findings

A notable study highlighted the cytotoxic effects of various quinoline derivatives on cancer cell lines such as HeLa and MCF-7. The IC50 values for this compound were found to be significantly lower than those for cisplatin, indicating a higher potency against these cancer types .

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 20 |

| This compound | MCF-7 | 14 |

| Cisplatin | HeLa | >30 |

Propiedades

IUPAC Name |

tert-butyl N-(8-bromoquinolin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-11-8-7-9-5-4-6-10(15)12(9)16-11/h4-8H,1-3H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBMJXRHCHVNHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC2=C(C=CC=C2Br)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.